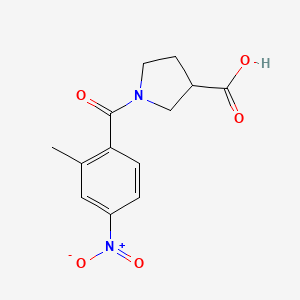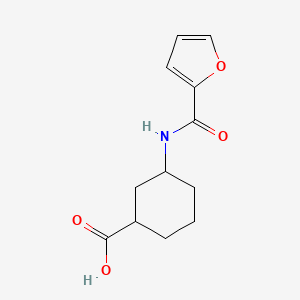
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide, also known as ACPD, is a small molecule compound that has been widely used in scientific research due to its unique biochemical and physiological effects.
Wirkmechanismus
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide binds to the extracellular domain of mGluR1 and induces a conformational change that activates the receptor. This activation leads to the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide also activates the extracellular signal-regulated kinase (ERK) pathway, which is involved in cellular proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide has been shown to modulate synaptic transmission and plasticity in the central nervous system. N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide-induced activation of mGluR1 leads to the inhibition of presynaptic neurotransmitter release and the enhancement of postsynaptic responses. This modulation of synaptic transmission and plasticity has been implicated in various physiological and pathological conditions, such as pain, addiction, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for mGluR1, as well as its ability to cross the blood-brain barrier. However, N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide has several limitations, such as its short half-life and the potential for off-target effects. Additionally, N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide may not be suitable for in vivo experiments due to its poor solubility and stability.
Zukünftige Richtungen
For the use of N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide in scientific research include the development of more potent and selective mGluR1 agonists, as well as the investigation of the role of mGluR1 in various physiological and pathological conditions. Additionally, the use of N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-aminocyclohexanone with hydrazine, followed by the reaction of the resulting product with ethyl chloroformate. The final step involves the reaction of the intermediate product with ammonia to yield N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide. The purity of the final product can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research as a tool to study the function of glutamate receptors, specifically the metabotropic glutamate receptor subtype 1 (mGluR1). N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide acts as an agonist of mGluR1, which regulates synaptic transmission and plasticity in the central nervous system. N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide has also been used to study the role of mGluR1 in various physiological and pathological conditions, such as pain, addiction, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-7-1-3-8(4-2-7)13-10(15)9-5-6-12-14-9/h5-8H,1-4,11H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZWRLBUELLQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)
![1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)


![N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569105.png)


![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)


![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)